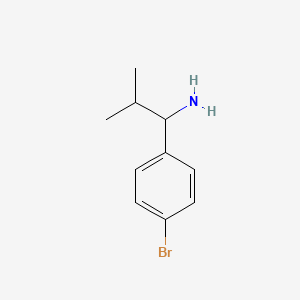

1-(4-Bromophenyl)-2-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Bromophenyl)-2-methylpropan-1-amine, also known as 4-Bromoamphetamine (4-BA), is a synthetic compound that belongs to the amphetamine class of psychoactive drugs. It has been used as a research chemical due to its potential for inducing serotonergic and dopaminergic effects.

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial activity . These derivatives have been effective against both Gram-positive and Gram-negative bacterial species .

Anticancer Activity

The same derivatives mentioned above have also demonstrated anticancer activity. They have been particularly effective against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Drug Design

The compound’s derivatives have been used as lead compounds for rational drug designing . Molecular docking studies have been carried out to study the binding mode of active compounds with the receptor .

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one . These compounds have shown potential for developing novel antimicrobial agents .

Antioxidant Activity

The novel compounds synthesized using “1-(4-Bromophenyl)-2-methylpropan-1-amine” have been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .

Toxicity Testing

The novel compounds have also been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This is an important step in assessing the environmental impact of these compounds.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions. For instance, 4-Bromophenol, a compound with a similar bromophenyl group, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .

Biochemical Pathways

For example, pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities, suggesting their interaction with the biochemical pathways of Leishmania and Plasmodium species .

Pharmacokinetics

Similar compounds have been screened for their medicinal potential based on physiochemical and pharmacokinetics, including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, and drug metabolism by the cytochrome p450 (cyp) family of liver enzymes .

Result of Action

For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity .

Action Environment

It’s worth noting that environmental and genetic factors have been shown to influence the activity of certain compounds .

properties

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYPVVIXRRAUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-methylpropan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2783835.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2783838.png)

![3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromophenyl)pyridazin-4(1H)-one](/img/structure/B2783839.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)

![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2783845.png)